4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a piperazine ring, which is further substituted with a phenylpropyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, are known to have a wide range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to induce apoptotic responses, such as inducing annexin v binding, caspase activation, loss of mitochondrial membrane potential (mmp), and decrease in atp levels .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit microtubule assembly formation .
Result of Action
Compounds with similar structures have been reported to show considerable cytotoxicity .
Action Environment
It’s important to note that the synthesis of similar compounds can be conducted under solvent-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.
Coupling Reactions: The final step involves coupling the benzimidazole derivative with the piperazine derivative using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine: Another piperazine derivative with similar structural features but different biological activities.
4-(1H-benzo[d]imidazol-2-yl)piperazine: Lacks the phenylpropyl group, leading to different chemical and biological properties.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylpropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21(22-12-6-9-17-7-2-1-3-8-17)26-15-13-25(14-16-26)20-23-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11H,6,9,12-16H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACLJTKLDNDLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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